molecular formula C30H32N4O2 B2541058 3-((4-benzylpiperidin-1-yl)(pyridin-4-yl)methyl)-4-hydroxy-6-methyl-1-(pyridin-2-ylmethyl)pyridin-2(1H)-one CAS No. 939244-40-3

3-((4-benzylpiperidin-1-yl)(pyridin-4-yl)methyl)-4-hydroxy-6-methyl-1-(pyridin-2-ylmethyl)pyridin-2(1H)-one

Cat. No.: B2541058
CAS No.: 939244-40-3
M. Wt: 480.612
InChI Key: LRCIECWFTKWZAN-UHFFFAOYSA-N
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Description

3-((4-benzylpiperidin-1-yl)(pyridin-4-yl)methyl)-4-hydroxy-6-methyl-1-(pyridin-2-ylmethyl)pyridin-2(1H)-one is a useful research compound. Its molecular formula is C30H32N4O2 and its molecular weight is 480.612. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Functional Applications

  • Synthesis of Functionalized 4H-Pyrano(3,2-c)pyridines : The compound reacts with benzylidenemalononitriles and α-cyanoacrylic esters, leading to the formation of 4H-pyrano[3,2-c]pyridines. These reactions demonstrate the compound's utility in synthesizing complex pyridine derivatives (Mekheimer, Mohamed, & Sadek, 1997).

  • Luminescent Properties in Pyridyl Substituted Benzamides : The compound, when connected to benzoic acid chloride and condensed with amino pyridines, exhibits luminescence in both DMF solution and solid state, indicating its potential in materials science (Srivastava, Singh, Kumari, Yadav, Gulino, Speghini, Nagarajan, & Mishra, 2017).

  • Catalyst-Free Synthesis of Pyridin-2-yl-Ethyl Derivatives : In the presence of dioxane, the compound reacts with aldehydes and 2-methylpyridine under catalyst-free conditions, simplifying the synthesis of biologically active pyridin-2-yl-ethyl derivatives (Hoseinpour, Mohebat, Nateghi, & Kalantari Fotooh, 2020).

  • Formation of Coordination Polymers : The compound is involved in forming one-dimensional silver(I) coordination polymers, highlighting its role in the creation of novel polymeric structures (Chakraborty, Maiti, & Paine, 2013).

Pharmaceutical Applications

  • Anticonvulsant Agents : A variety of Schiff bases derived from the compound have shown potential as anticonvulsant agents, demonstrating its relevance in the development of new medications (Pandey & Srivastava, 2011).

  • Antinociceptive Activity : Derivatives of the compound have been tested for their analgesic properties, adding to its significance in pain management research (Radl, Hafner, Hezký, Krejčí, Proška, & Hajicek, 1999).

Properties

IUPAC Name

3-[(4-benzylpiperidin-1-yl)-pyridin-4-ylmethyl]-4-hydroxy-6-methyl-1-(pyridin-2-ylmethyl)pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H32N4O2/c1-22-19-27(35)28(30(36)34(22)21-26-9-5-6-14-32-26)29(25-10-15-31-16-11-25)33-17-12-24(13-18-33)20-23-7-3-2-4-8-23/h2-11,14-16,19,24,29,35H,12-13,17-18,20-21H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRCIECWFTKWZAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)N1CC2=CC=CC=N2)C(C3=CC=NC=C3)N4CCC(CC4)CC5=CC=CC=C5)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H32N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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